molecular formula C16H19BN4O3 B14774266 N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide

Cat. No.: B14774266
M. Wt: 326.2 g/mol
InChI Key: WDSHAOGOFAZALE-UHFFFAOYSA-N
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Description

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide is an organic compound that features a boronic ester group, a pyridine ring, and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts and suitable halide partners.

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H19BN4O3

Molecular Weight

326.2 g/mol

IUPAC Name

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19BN4O3/c1-15(2)16(3,4)24-17(23-15)12-6-5-7-13(20-12)21-14(22)11-10-18-8-9-19-11/h5-10H,1-4H3,(H,20,21,22)

InChI Key

WDSHAOGOFAZALE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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